molecular formula C18H19ClO4 B4930027 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde

4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde

Cat. No.: B4930027
M. Wt: 334.8 g/mol
InChI Key: ZCQHOKYPMQLMQW-UHFFFAOYSA-N
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Description

4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C18H19ClO4 It is a derivative of benzaldehyde, featuring a methoxy group and a chlorophenoxybutoxy side chain

Properties

IUPAC Name

4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO4/c1-21-18-12-14(13-20)8-9-17(18)23-11-5-4-10-22-16-7-3-2-6-15(16)19/h2-3,6-9,12-13H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQHOKYPMQLMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenol and 4-bromobutyl acetate.

    Ether Formation: 2-chlorophenol reacts with 4-bromobutyl acetate in the presence of a base such as potassium carbonate to form 4-(2-chlorophenoxy)butyl acetate.

    Hydrolysis: The ester group in 4-(2-chlorophenoxy)butyl acetate is hydrolyzed to form 4-(2-chlorophenoxy)butanol.

    Aldehyde Formation: 4-(2-chlorophenoxy)butanol is then reacted with 3-methoxybenzaldehyde under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzoic acid.

    Reduction: 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is studied for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenoxy)butanoic acid
  • 4-(4-chlorophenoxy)butanoic acid
  • 4-(2-bromo-4-chlorophenoxy)butanoic acid

Uniqueness

4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde is unique due to the presence of both a methoxy group and a chlorophenoxybutoxy side chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

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